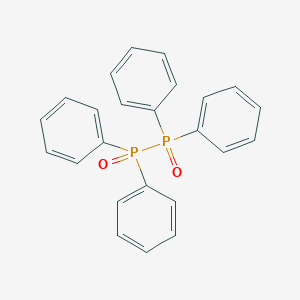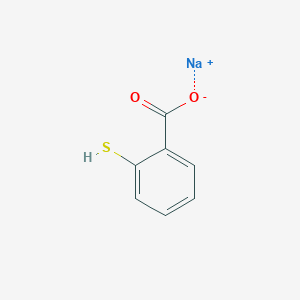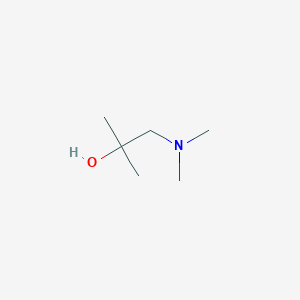
Manganese telluride
Vue d'ensemble
Description
Manganese telluride (MnTe) is an inorganic compound with the chemical formula MnTe . It was long thought to be antiferromagnetic, but recent studies have determined it to be altermagnetic . This means that the spins alternate, as in antiferromagnets, resulting in no net magnetization .
Synthesis Analysis
Manganese telluride can be produced by the fusion of manganese and tellurium in a vacuum . Other methods include hydrothermal synthesis of manganese telluride supported on graphene oxide (MnTe/GO) nanostructure , and liquid phase exfoliation (LPE) .
Chemical Reactions Analysis
Manganese telluride has been used in various applications due to its catalytic and magnetic properties . When confined into two dimensions and the surface area is improved, its catalytic activity and magnetic properties are enriched .
Physical And Chemical Properties Analysis
Manganese telluride has a molar mass of 182.54 g/mol, a density of 6 g/cm^3, and a melting point of approximately 1,150 °C . It is insoluble in water .
Applications De Recherche Scientifique
Energy Storage Systems
Manganese telluride has been used in the fabrication of robust energy storage systems . Specifically, a nanostructure of manganese telluride supported on graphene oxide (MnTe/GO) has shown exceptional potential as a material for supercapacitor applications . The nanocomposite MnTe/GO exhibits a heightened specific capacity (Csp) of 2203 F g −1 at a current density of 2 A g −1, demonstrating an impressive retention rate of 99% over 2000 cycles .
Photocatalytic Applications
Manganese telluride has been used in photocatalytic applications . Ultrathin two-dimensional sheets of manganese(II)telluride have been used to sensitize titania nanotubes to broaden the absorption spectrum and utilize visible light for photoelectrochemical water splitting .
Magnetic Properties
Manganese telluride exhibits interesting magnetic properties . The synthesis of 2D manganese telluride using a scalable synthesis method consisting of melting followed by liquid phase exfoliation (LPE) has been reported . This material shows promise for applications in memory devices, sensors, and biomedical devices .
Spintronic Applications
Due to their ferromagnetic properties, manganese-doped zinc telluride compounds can be used in spintronic applications . Spintronics is a field of research that aims to use the spin of electrons, in addition to their charge, for the development of novel electronic devices.
Altermagnetism
Manganese telluride has been studied for its potential to display altermagnetism . Altermagnetism is a type of magnetism that is expected to have a large separation between the spin-up and spin-down bands in the material’s electronic band structure .
Renewable Energy Sources
The use of manganese telluride in renewable energy sources has been explored . The global surge in demand for energy has resulted in an imminent energy crisis, and there has been a growing demand for the production of sustainable and environmentally friendly renewable energy sources . Manganese telluride, due to its exceptional electrochemical capabilities, emerges as a promising candidate for next-generation, high-performance supercapacitor applications .
Orientations Futures
The discovery of altermagnetism in manganese telluride has broad implications for technology and research . It offers distinct advantages for the developing field of next-generation magnetic memory technology, known as spintronics . It also offers a promising platform for exploring unconventional superconductivity .
Mécanisme D'action
Target of Action
Manganese telluride (MnTe) is primarily used in the field of energy storage and conversion, specifically in supercapacitor applications . It has also been identified as a potential thermoelectric material . The primary targets of MnTe are the electrochemical systems where it acts as an effective material for energy storage .
Mode of Action
Manganese telluride interacts with its targets by facilitating electron transfer and augmenting the active electrochemical surface area . This is achieved through the effective incorporation of MnTe into graphene oxide sheets, forming a MnTe/GO nanostructure . This interaction results in enhanced electrochemical capabilities .
Biochemical Pathways
Its action involves the electron transfer processes in electrochemical systems .
Pharmacokinetics
For instance, the MnTe/GO nanostructure exhibits a heightened specific capacity (Csp) of 2203 F g −1 at a current density of 2 A g −1 .
Result of Action
The result of manganese telluride’s action is the enhancement of the performance of energy storage systems. Specifically, the MnTe/GO nanostructure demonstrates an impressive retention rate of 99% over 2000 cycles, highlighting its superior stability . This makes it a promising candidate for next-generation, high-performance supercapacitor applications .
Action Environment
The action of manganese telluride can be influenced by environmental factors. For instance, the synthesis of MnTe/GO nanostructure involves a hydrothermal process . .
Propriétés
IUPAC Name |
tellanylidenemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMINMXIEZOMBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnTe | |
| Record name | manganese(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014212 | |
| Record name | Manganese(II) telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese telluride | |
CAS RN |
12032-88-1 | |
| Record name | Manganese telluride (MnTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese telluride (MnTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese telluride (MnTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















